3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- (also known as edaravone) is a heterocyclic compound belonging to the pyrazolone family. [] While it has known applications in the treatment of amyotrophic lateral sclerosis, this analysis will focus solely on its scientific research applications. Edaravone serves as a valuable building block in organic synthesis and is studied for its diverse biological activities. Its significance in scientific research stems from its versatility as a ligand in coordination chemistry, its potential as a scaffold for designing novel bioactive molecules, and its antioxidant properties.
3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- is a compound with significant relevance in medicinal chemistry and pharmacology. It belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities. The compound's chemical formula is with a molecular weight of approximately 262.31 g/mol. It is also referred to by various names, including 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and Edaravone, among others .
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- typically involves the condensation of appropriate aldehydes with hydrazones or pyrazolone derivatives. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde in the presence of a base such as piperidine .
General Reaction Scheme:
The yield of this reaction can reach up to 93%, indicating a high efficiency in synthesizing this compound .
3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- participates in various chemical transformations due to its reactive functional groups. Notably, it can undergo azo coupling reactions when treated with cyclopropyldiazonium salts, leading to the formation of cyclopropylhydrazones with yields up to 90% .
Example Reaction:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for compounds like 3H-Pyrazol-3-one typically involves interaction with biological targets such as enzymes or receptors. For instance, Edaravone has been studied for its neuroprotective effects through free radical scavenging and inhibition of oxidative stress pathways .
Potential Mechanism:
Such mechanisms are crucial for understanding its therapeutic potential in treating conditions like stroke or neurodegenerative diseases.
The physical properties of 3H-Pyrazol-3-one include:
Chemical Properties:
Relevant Data:
The compound has been shown to have a melting point range between 195°C to 197°C . Its stability under various conditions makes it suitable for pharmaceutical formulations.
3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-, particularly its derivative Edaravone, is used extensively in medical research due to its antioxidant properties. Applications include:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its importance in both synthetic methodologies and therapeutic applications.
The systematic IUPAC name 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- precisely defines the core structure: a pyrazol-3-one ring system with hydrogenation at the 2,4-positions, methyl substitution at the N-2 position, and phenyl substitution at the C-5 position [4] [7]. This compound (C₁₀H₁₀N₂O, MW 174.20 g/mol) is alternatively designated as 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in the NIST Chemistry WebBook and carries multiple historical and commercial synonyms including Norphenazone, 1-Phenyl-3-methyl-5-pyrazolone, and Radicut [4]. The molecular architecture features three principal components: the pyrazolone heterocycle, a methyl group directly attached to the ring nitrogen (N-2), and a phenyl substituent at the C-5 position. This arrangement creates a conjugated system that significantly influences the compound's tautomeric behavior and electronic properties.
Tautomeric Equilibria: The structure exhibits prototropic tautomerism, oscillating between keto (3H-pyrazol-3-one) and enol (1H-pyrazol-3-ol) forms. This equilibrium is influenced by solvent polarity, temperature, and substitution patterns. The presence of the 5-phenyl group stabilizes the keto form through extended conjugation, while the N-2 methyl group reduces steric strain in the enol configuration [7].
Substituent Effects: The methyl group at N-2 acts as an electron-donating substituent that increases electron density at the adjacent nitrogen, while the 5-phenyl group introduces aromatic character and planarity to the C-5 position. This combination creates distinct electronic environments at the reactive C-4 position, which serves as the primary site for electrophilic substitution and Michael addition reactions [4] [5].
Crystallographic and Spectroscopic Features: X-ray diffraction studies of analogous compounds reveal a nearly planar pyrazolone ring with slight puckering. The bond length between C-3 and O (approximately 1.23 Å) confirms predominant keto character in the solid state. Nuclear magnetic resonance (NMR) spectroscopy shows characteristic signals including a downfield carbonyl carbon resonance (δ ~165 ppm in ¹³C NMR) and distinct methylene proton signals (δ ~3.5 ppm in ¹H NMR) at C-4, confirming the non-aromatic nature of the dihydropyrazolone system [5].
Table 1: Tautomeric Forms of 2,4-Dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one
Tautomeric Form | Structural Features | Stabilizing Factors | Characteristic Spectral Signatures |
---|---|---|---|
Keto Form (3H-) | C₃=O bond (1.23 Å) | Conjugation with 5-phenyl group | ¹³C NMR: δ 165 ppm (C=O); IR: 1665 cm⁻¹ |
Enol Form (1H-) | C₃-OH, C₄=C₅ bond | Intramolecular H-bonding with N-1 | ¹H NMR: δ 10.2 ppm (OH); IR: 3200 cm⁻¹ (broad) |
Table 2: Substituent Influence on Physicochemical Parameters
Substituent Position | Group | Electronic Effect | Steric Influence | Impact on Reactivity |
---|---|---|---|---|
N-2 | Methyl (+I effect) | Electron donation | Minimal (Conformational flexibility) | Enhanced nucleophilicity at N-1; Decreased C-4 electrophilicity |
C-5 | Phenyl (mesomeric effect) | Resonance conjugation | Moderate (Planar constraint) | Stabilized enolate formation; Extended chromophore |
C-4 | Unsubstituted | N/A | N/A | Site for electrophilic substitution, Michael additions, and condensation reactions |
The therapeutic exploration of pyrazolones commenced in 1883 with Ludwig Knorr's seminal synthesis of antipyrine (phenazone), establishing the foundational structure from which 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one (Norphenazone) was later derived as a structural analog [2]. This discovery ignited extensive structure-activity relationship (SAR) investigations that systematically modified the pyrazolone scaffold, leading to successive generations of therapeutic agents. The historical development reveals strategic molecular refinements that enhanced target specificity and therapeutic profiles:
First-Generation Modifications (Late 19th - Early 20th Century): Following antipyrine's introduction as an antipyretic and analgesic, medicinal chemists pursued alkylation strategies at the N-1 and C-3 positions. Norphenazone emerged as a significant intermediate in this exploratory phase, serving as a precursor for propyphenazone (4-isopropyl analogue) and dipyrone (metamizole) through sulfonation and methylation pathways. These derivatives demonstrated enhanced pharmacological profiles, with metamizole becoming recognized as one of the most potent antipyretics in clinical use [2].
Mechanistic Diversification (Late 20th Century): The discovery that certain pyrazolones could modulate diverse biological targets beyond cyclooxygenase inhibition spurred new therapeutic applications. Edaravone (marketed as Radicut®), a 3-methyl-1-phenyl-2-pyrazolin-5-one derivative structurally analogous to Norphenazone, was developed as a potent free radical scavenger. Approved in 2001 for amyotrophic lateral sclerosis (ALS), edaravone exemplifies the successful repurposing of the pyrazolone core for neuroprotective applications through strategic retention of the phenyl and methyl substituents while optimizing radical quenching capabilities [2] [4].
Contemporary Target-Specific Agents (21st Century Innovations): Modern medicinal chemistry leverages the pyrazolone scaffold for targeted therapies through rational design approaches. Eltrombopag (marketed as Promacta®), an FDA-approved thrombopoietin receptor agonist for thrombocytopenia, incorporates a biaryl hydrazone extension onto the pyrazolone core. This structural optimization exploits the C-4 position of the pyrazolone ring as a versatile attachment point for pharmacophore elaboration while retaining the essential metal-chelating properties of the heterocycle [2].
Structure-Activity Relationship (SAR) Insights: Systematic SAR studies reveal that antimicrobial potency correlates with specific substitution patterns: Unsubstituted phenyl rings at C-5 enhance broad-spectrum activity against Gram-positive bacteria, while acetyl glucoside moieties improve antifungal properties. The intramolecular hydrogen bonding capability between the carbonyl and NH moieties significantly influences bioavailability parameters including permeability and solubility [2]. For antitumor applications, derivatives featuring heteroaromatic extensions at C-4 demonstrate nanomolar cytotoxicity against leukemia cell lines (HL-60, MV-4-11) through apoptosis induction and oxidative stress mechanisms [8].
Table 3: Evolution of Pyrazolone-Based Therapeutics from Norphenazone Derivatives
Era | Therapeutic Agent | Structural Features Relative to Norphenazone | Primary Therapeutic Application | Key Advancement |
---|---|---|---|---|
1883 | Antipyrine (Phenazone) | N-1 methyl, C-3 methyl | Antipyretic/analgesic | First synthetic pyrazolone drug |
Early 20th c. | Norphenazone | N-2 methyl, C-5 phenyl | Chemical intermediate | Foundational scaffold for SAR development |
1920s | Metamizole (Dipyrone) | Sulfonate derivative | Perioperative pain, cancer pain | Enhanced analgesic potency |
2001 | Edaravone | N-1 phenyl, C-3 methyl | ALS neuroprotection | Free radical scavenging mechanism |
2008 | Eltrombopag | Hydrazone extension at C-4 | Thrombocytopenia | Targeted receptor agonism |
The trajectory of pyrazolone-based drug discovery demonstrates how strategic modifications to the 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one scaffold have yielded clinically significant agents addressing diverse pathological conditions. Contemporary research continues to explore novel functionalizations, including spirocyclic systems and transition metal complexes, to modulate emerging therapeutic targets while optimizing pharmacokinetic profiles through calculated logP adjustments and polar surface area modifications [2] [8].
Table 4: Structural Diversity of Pyrazolone Derivatives in Medicinal Chemistry
Compound Class | Core Modification Sites | Biological Activities | Representative Derivatives |
---|---|---|---|
Antimicrobial | C-4: Schiff bases; N-1: Glucosides | Broad-spectrum antibacterial/antifungal | Compounds 10, 11 (MIC: 25-400 μg/mL) |
Antitumor | C-4: Heterocyclic fusions; Spiro systems | Apoptosis induction, Kinase inhibition | Imidazo[1,2-b]pyrazole-7-carboxamides (IC₅₀: 9.68 μM) |
CNS Agents | C-4: Radical scavenging groups | Neuroprotection | Edaravone (approved for ALS) |
Metabolic | C-4: β-D-glycopyranosides | SGLT1 inhibition | 4-Benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glucopyranosides |
Hematological | C-4: Hydrazone chelators | Thrombopoietin receptor agonism | Eltrombopag (approved for thrombocytopenia) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: